2-[(4-Iodophenyl)amino]acetic acid
Overview
Description
“2-[(4-Iodophenyl)amino]acetic acid” is a compound with the molecular formula C8H8INO2 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups . The molecular weight of this compound is 277.06 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Iodophenyl)amino]acetic acid” includes an iodine atom attached to the phenyl group, an amino group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Iodophenyl)amino]acetic acid” include a molecular weight of 277.06 . The compound is a powder and has a melting point of 204-205°C .
Scientific Research Applications
“2-[(4-Iodophenyl)amino]acetic acid” is a chemical compound that can be used in various scientific research fields . It’s available for purchase from scientific supply companies, indicating its use in laboratory settings .
One specific application of a similar compound, N-(4-iodophenyl)-β-alanine derivatives, has been found in the field of bioorganic and medical chemistry . These derivatives exhibit a variety of biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects . The compounds were designed and synthesized for potential biological activity .
The method of application or experimental procedures would depend on the specific research context. In the case of the N-(4-iodophenyl)-β-alanine derivatives, they were synthesized in a laboratory setting . The exact technical details or parameters would depend on the specific synthesis protocol used.
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Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- 4-Iodophenylacetic acid, a compound similar to “2-[(4-Iodophenyl)amino]acetic acid”, is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- The results or outcomes obtained would also depend on the specific context, but the compound is generally used to facilitate the synthesis of other compounds or products .
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Suzuki Coupling Reaction
- 4-Iodophenylacetic acid is also used in the Suzuki coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
- The Suzuki reaction is typically carried out in a solvent such as water or alcohol, under heating conditions, with a base and a palladium catalyst .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of organic compounds .
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Photolysis in Carbon Tetrachloride
- 2-Iodophenylacetic acid, another similar compound, undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
- Photolysis involves the use of light to break down a chemical compound. In this case, the compound is dissolved in carbon tetrachloride and then exposed to light .
- The result of this process is the formation of a chloro compound, which could have various potential applications depending on its specific properties .
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Preparation of Other Compounds
- “2-[(4-Iodophenyl)amino]acetic acid” can be used in the preparation of other compounds . The specific methods of application or experimental procedures would depend on the particular synthesis or production process being used.
- The results or outcomes obtained would also depend on the specific context, but the compound is generally used to facilitate the synthesis of other compounds or products .
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Environmental Studies
- The compound’s properties, such as its octanol-water partition coefficient and its behavior under photolysis, can be studied for environmental purposes . These studies can provide valuable information about the compound’s behavior in the environment and its potential environmental impacts .
- The methods of application or experimental procedures would involve exposing the compound to various environmental conditions and measuring its properties or behavior .
- The results or outcomes obtained would provide valuable data about the compound’s environmental behavior and impacts .
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Synthesis of Quinoline Derivatives
- Compounds similar to “2-[(4-Iodophenyl)amino]acetic acid” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological and pharmaceutical activities, making them of great interest in medicinal chemistry .
- The methods of application or experimental procedures would involve using the compound as a starting material or intermediate in the synthesis of quinoline derivatives .
- The results or outcomes obtained would be the successful synthesis of quinoline derivatives, which could then be tested for various biological and pharmaceutical activities .
properties
IUPAC Name |
2-(4-iodoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDVBAZCFOXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Iodophenyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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